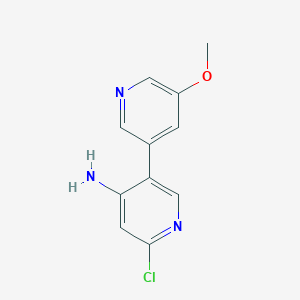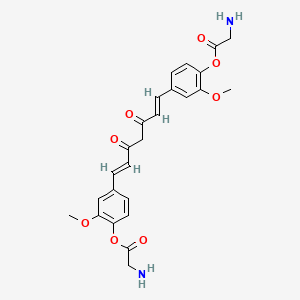
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H10N4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a nitropyridine moiety, and a benzenesulfonamide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-amino-5-nitropyridine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or dimethylformamide (DMF) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is unique due to its nitropyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
39588-36-8 |
|---|---|
Formule moléculaire |
C11H10N4O4S |
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H10N4O4S/c12-8-1-4-10(5-2-8)20(18,19)14-11-6-3-9(7-13-11)15(16)17/h1-7H,12H2,(H,13,14) |
Clé InChI |
HUUWGFYTPQCOGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)





![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)


![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)




